molecular formula C25H23NO4 B557830 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid CAS No. 135944-05-7

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid

Cat. No.: B557830
CAS No.: 135944-05-7
M. Wt: 401,45*27,01 g/mole
InChI Key: KLBKBAAOPOXFSK-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid (CAS: 135944-05-7) is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary protection of the α-amino group, enabling selective deprotection under mild basic conditions (e.g., piperidine) . The compound features a methyl group at the α-carbon and a phenyl substituent at the β-position, contributing to steric bulk and influencing peptide chain conformation. Its molecular formula is C25H23NO4, with a molecular weight of approximately 401.45 g/mol (based on analogs in ). It is typically stored at -20°C to maintain stability .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-25(23(27)28,15-17-9-3-2-4-10-17)26-24(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22H,15-16H2,1H3,(H,26,29)(H,27,28)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBKBAAOPOXFSK-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid, also known as Fmoc-α-methyl-L-phenylalanine, is a compound belonging to the class of amino acids and derivatives. Its unique structure, featuring a fluorenyl group, enhances its lipophilicity, which significantly influences its biological interactions and activities. This article delves into the biological activities associated with this compound, including its antimicrobial, neuroprotective, and anti-inflammatory properties.

Chemical Structure and Properties

PropertyDetails
Molecular Formula C25_{25}H23_{23}N O4_{4}
Molecular Weight 401.45 g/mol
CAS Number 77128-73-5
Purity High purity (specific conditions apply)
Storage Conditions Keep in a dark place, inert atmosphere, room temperature

1. Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, some analogs have shown effectiveness against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA). A study highlighted that structural modifications could enhance the diffusion of these compounds into bacterial cells, thereby improving their inhibitory effects on bacterial growth .

2. Neuroprotective Effects

The fluorenyl group present in this compound may also contribute to its neuroprotective properties. Certain analogs have been studied for their potential in treating neurodegenerative diseases by modulating neuronal excitability and protecting against oxidative stress .

3. Anti-inflammatory Properties

This compound has been observed to influence inflammatory pathways by modulating cytokine production and immune responses. The structural components of the compound play a significant role in its ability to interact with various biological targets involved in inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural characteristics. Modifications to the fluorenyl or phenyl portions can enhance or diminish these activities. For example:

Modification TypeEffect on Activity
Increased lipophilicityEnhanced cellular uptake
Altered side chainsVariable potency against targets
Fluorenyl group presenceImproved binding affinity

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that specific derivatives of fluorenone compounds displayed potent activity against Mycobacterium tuberculosis and other resistant strains, highlighting the importance of structural optimization for enhanced efficacy .
  • Neuroprotective Mechanisms : Research involving various fluorenyl derivatives indicated their potential in modulating ion channels associated with neuronal excitability, suggesting therapeutic applications in neurodegenerative conditions .
  • Inflammation Modulation : Investigations into the anti-inflammatory properties of structurally related compounds revealed their capacity to inhibit pro-inflammatory cytokines, offering insights into their use for inflammatory disorders .

Scientific Research Applications

Peptide Synthesis

Fmoc-L-Phe-OH is primarily utilized in the solid-phase peptide synthesis (SPPS) process. The Fmoc group protects the amino group of phenylalanine, allowing for stepwise addition of amino acids to form peptides. This method offers several advantages:

  • Efficiency: Rapid coupling reactions with high yields.
  • Purity: Simplified purification processes due to the solid-phase nature.

Table 1: Comparison of Fmoc and Boc Protection Strategies

PropertyFmoc ProtectionBoc Protection
Deprotection MethodBase (e.g., piperidine)Acid (e.g., TFA)
Reaction ConditionsMild (room temperature)Harsh (acidic conditions)
CompatibilityCompatible with nucleophilesLess compatible with some reagents

Drug Development

The compound has been investigated for its potential in drug development, particularly as a scaffold for designing inhibitors against specific biological targets. For instance, derivatives of fluorenylmethoxycarbonyl compounds have shown promise as inhibitors in various enzymatic pathways.

Case Study: Inhibition of Plasmodium falciparum
A study identified compounds based on the fluorenyl scaffold that inhibit falcipain 2, an enzyme critical for the survival of the malaria parasite Plasmodium falciparum. The derivatives exhibited selective inhibition without affecting human cathepsin K, highlighting their potential as antimalarial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Modifications to the phenyl group or β-side chain significantly alter physicochemical properties and applications. Key examples include:

Table 1: Comparison of Aromatic Substituent Variants
Compound Name CAS Number Substituent Molecular Formula Molecular Weight (g/mol) Key Applications Safety Hazards
Target Compound 135944-05-7 Phenyl C25H23NO4 ~401.45 Peptide synthesis, drug intermediates Not fully characterized
(S)-2-...-3-(o-tolyl)propanoic acid 211637-75-1 o-Tolyl (2-methylphenyl) C25H23NO4 401.45 Laboratory chemicals, manufacturing H302 (oral toxicity), H315 (skin irritation)
(S)-2-...-3-(5-fluoro-1H-indol-3-yl)propanoic acid 908846-88-8 5-Fluoroindol-3-yl C26H21FN2O4 444.45 Life science research Limited toxicity data
(S)-2-...-3-(6-chloro-1H-indol-3-yl)propanoic acid 908847-42-7 6-Chloroindol-3-yl C26H21ClN2O4 461.91 Amino acid derivatives No specific hazards reported
(S)-2-...-3-(3-hydroxyphenyl)propanoic acid 178432-48-9 3-Hydroxyphenyl C24H21NO5 403.43 Biochemical assays Soluble in DMSO; research use only

Key Observations :

  • Electron-withdrawing groups (e.g., fluoro, chloro) increase molecular weight and may enhance metabolic stability in drug candidates .
  • o-Tolyl derivatives exhibit similar steric bulk to phenyl but with increased lipophilicity, impacting peptide-membrane interactions .

Modifications to the Amino Protection Group

The Fmoc group can be replaced or modified to tune deprotection kinetics or solubility:

Table 2: Amino Protection Group Variants
Compound Name CAS Number Protection Group Molecular Formula Key Features
Target Compound 135944-05-7 Fmoc C25H23NO4 Standard SPPS compatibility
(S)-2-...-(methyl)amino)-3-phenylpropanoic acid 77128-73-5 Fmoc-methyl C24H21NO4 Enhanced steric shielding; altered reactivity
(S)-2-...-4-methoxy-4-oxobutanoic acid 2044710-58-7 Fmoc-methyl + methoxy ester C23H23NO7 Introduces ester functionality for conjugation

Key Observations :

  • Ester derivatives expand utility in prodrug design or linker chemistry .

Preparation Methods

Reaction Conditions and Reagents

  • Starting material : L-phenylalanine derivatives (e.g., levodopa).

  • Activation : Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) in tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Base : Diisopropylethylamine (DIPEA) or sodium bicarbonate.

  • Temperature : 0–25°C for 2–24 hours.

Key Steps

  • Acylation : The amino group of the α-methyl-L-phenylalanine reacts with Fmoc-OSu to form the Fmoc-protected intermediate.

  • Cyclization : Reaction with 2,2-dimethoxypropane in THF catalyzed by pyridinium p-toluenesulfonate (PPTS) to form the benzodioxolane-protected propanoic acid.

Yield and Purity

Scale (mol)SolventCatalystTime (h)Yield (%)Purity (%)
0.75THFPPTS0.55597.1
0.97THFPPTS507798.2

Data from.

Silylation-Mediated Fmoc Protection

This method utilizes silylating agents to enhance reactivity and reduce side reactions during Fmoc incorporation.

Protocol Highlights

  • Silylation : Treatment with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)acetamide (BSA).

  • Coupling : Activated Fmoc reagents (e.g., Fmoc-Cl, Fmoc-OPfp) react with the silylated amine.

  • Work-up : Methanol or TFA for desilylation.

Advantages

  • High enantiomeric excess : >98% ee achieved for α-methyl derivatives.

  • Scalability : Demonstrated for batches >150 g.

Limitations

  • Requires anhydrous conditions and expensive silylating agents.

  • Risk of over-alkylation with bulkier amino acids.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Fmoc-protected α-methylphenylalanine is directly incorporated into resin-bound peptides using standard SPPS protocols.

Key Modifications

  • Resin choice : Wang or Rink amide resins for C-terminal acid or amide formation.

  • Coupling agents : HOBt/EDC or PyBOP for sterically hindered α-methyl residues.

  • Deprotection : 20% piperidine in DMF for Fmoc removal.

Case Study

  • Peptide sequence : H-Gly-α-Me-Phe-Gly-OH.

  • Coupling efficiency : 92% per cycle (HPLC monitoring).

Enzymatic Resolution for Stereochemical Control

Enantioselective synthesis leverages lipases or proteases to resolve racemic mixtures of α-methylphenylalanine precursors.

Procedure

  • Racemate preparation : Ethyl 2-methyl-3-phenylpropanoate synthesized via Rh-catalyzed Reformatsky reaction.

  • Enzymatic hydrolysis : Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (S)-enantiomer.

  • Fmoc protection : Isolated (S)-acid reacted with Fmoc-OSu.

Performance Metrics

EnzymeSubstrateee (%)Yield (%)
CAL-BEthyl racemate98.876
SubtilisinMethyl ester95.268

Data from.

One-Pot Reductive Methylation

A streamlined approach for N-methylation of Fmoc-amino acids using formaldehyde and triethylsilane (TES).

Steps

  • Methylolation : Fmoc-α-Me-Phe-OH treated with formaldehyde in acetic acid.

  • Reduction : TES in TFA reduces the methylol intermediate to the N-methyl derivative.

Optimization Insights

  • Solvent system : TFA/CHCl₃ (1:1) accelerates reaction kinetics (≤2 hours).

  • Yield : 59–94% for α-methylphenylalanine derivatives.

Comparative Analysis of Methods

MethodYield Range (%)ee (%)ScalabilityCost Efficiency
Mixed Anhydride55–9897–99HighModerate
Silylation-Mediated70–95>98ModerateLow
Enzymatic Resolution68–7695–99LowHigh
One-Pot Methylation59–94N/AHighHigh

Q & A

Q. What are the recommended safety protocols for handling (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if dust or aerosols form .
  • Ventilation: Work in a fume hood to minimize inhalation risks, as the compound may cause respiratory irritation (H335) .
  • Storage: Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at room temperature to prevent degradation .
  • Spill Management: Avoid dry sweeping; use wet methods or HEPA vacuums to contain dust. Dispose of waste via certified hazardous waste services .

Q. How can researchers synthesize this compound using Fmoc protection strategies?

Answer:

  • Step 1: Protect the amino group using Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) with a base like N-ethyl-N,N-diisopropylamine (DIPEA) at -10°C to 20°C .
  • Step 2: Couple the protected amino acid to a resin (e.g., NovaSyn TGR) using standard solid-phase peptide synthesis (SPPS) protocols .
  • Step 3: Cleave the product from the resin with trifluoroacetic acid (TFA) and purify via reverse-phase HPLC .

Advanced Research Questions

Q. What methodologies are effective in optimizing the coupling efficiency during solid-phase synthesis of Fmoc-protected derivatives?

Answer:

  • Solvent Selection: Use dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to enhance solubility and reduce steric hindrance during coupling .
  • Activators: Employ O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) with 1-hydroxy-7-azabenzotriazole (HOAt) for improved activation .
  • Monitoring: Use Kaiser or chloranil tests to confirm complete coupling. Repeat reactions if residual free amines are detected .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

Answer:

  • Accelerated Stability Testing: Incubate samples at 40°C, 60°C, and 80°C in buffers (pH 2–10) for 1–4 weeks. Monitor degradation via HPLC .
  • Thermal Analysis: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to identify phase transitions .
  • Light Sensitivity: Expose to UV (365 nm) and visible light for 24–72 hours; analyze photodegradation products using LC-MS .

Q. What analytical techniques are most reliable for confirming structural integrity and purity post-synthesis?

Answer:

  • Purity: Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA gradient) and UV detection at 265 nm (Fmoc absorbance) .
  • Structural Confirmation:
    • Mass Spectrometry: MALDI-TOF or ESI-MS to verify molecular weight (±0.1 Da accuracy) .
    • NMR: 1H/13C NMR in deuterated DMSO or CDCl3 to confirm stereochemistry and functional groups .
  • Chiral Purity: Chiral HPLC or circular dichroism (CD) to ensure enantiomeric excess >98% .

Q. How can discrepancies in toxicity profiles reported for Fmoc-protected amino acid derivatives be resolved during risk assessment?

Answer:

  • Data Reconciliation: Compare acute toxicity (e.g., LD50) across multiple SDS sources (e.g., H302 oral toxicity varies between suppliers) and prioritize data from peer-reviewed studies .
  • In Silico Modeling: Use tools like ECOSAR or Toxtree to predict ecotoxicity if experimental data are unavailable .
  • In Vitro Testing: Conduct MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.